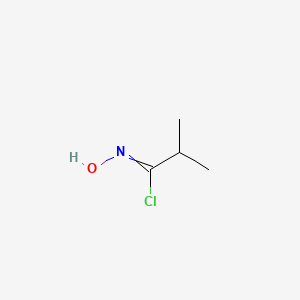

N-hydroxyisobutyrimidoyl chloride

説明

N-hydroxyisobutyrimidoyl chloride is an organic compound with the molecular formula C(_4)H(_8)ClNO. It is known for its reactivity and utility in various chemical synthesis processes. This compound is characterized by the presence of a hydroxyl group attached to an imidoyl chloride moiety, making it a valuable intermediate in organic chemistry.

準備方法

Synthetic Routes and Reaction Conditions: N-hydroxyisobutyrimidoyl chloride can be synthesized through several methods. One common approach involves the reaction of isobutyronitrile with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions typically include:

Temperature: Moderate temperatures (around 50-70°C) are often used.

Solvent: Solvents like dichloromethane or chloroform are commonly employed.

Catalysts: Bases such as sodium hydroxide or potassium carbonate facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.

化学反応の分析

Types of Reactions: N-hydroxyisobutyrimidoyl chloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It readily participates in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or peracids are often used for oxidation.

Reducing Agents: Lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are common reducing agents.

Nucleophiles: Alcohols, amines, and thiols can act as nucleophiles in substitution reactions.

Major Products:

Oxidation Products: Oximes, nitriles.

Reduction Products: Amines.

Substitution Products: Various substituted imidoyl derivatives.

科学的研究の応用

N-hydroxyisobutyrimidoyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: In biochemical research, it serves as a reagent for modifying biomolecules.

Medicine: It is explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials.

作用機序

The mechanism by which N-hydroxyisobutyrimidoyl chloride exerts its effects involves its reactivity towards nucleophiles and electrophiles. The hydroxyl group and the imidoyl chloride moiety play crucial roles in its chemical behavior. The compound can form stable intermediates that facilitate various chemical transformations, making it a versatile reagent in synthetic chemistry.

類似化合物との比較

N-hydroxyacetimidoyl chloride: Similar in structure but with an acetyl group instead of an isobutyl group.

N-hydroxybenzimidoyl chloride: Contains a benzyl group, offering different reactivity and applications.

N-hydroxypropionimidoyl chloride: Features a propionyl group, leading to variations in its chemical properties.

Uniqueness: N-hydroxyisobutyrimidoyl chloride is unique due to its specific structural configuration, which imparts distinct reactivity patterns compared to its analogs. Its isobutyl group provides steric hindrance that can influence reaction pathways and selectivity, making it particularly useful in certain synthetic applications.

生物活性

N-Hydroxyisobutyrimidoyl chloride (NHIBC) is a compound that has garnered attention for its potential biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the synthesis, biological activity, and relevant research findings associated with NHIBC, supported by data tables and case studies.

Synthesis of this compound

NHIBC can be synthesized through various methods, often involving the reaction of isobutyric acid derivatives with chlorinating agents. The compound typically appears as a colorless liquid, and its structure can be confirmed through techniques such as NMR spectroscopy. For instance, one study reported an 85% yield for NHIBC synthesis, characterized by specific proton NMR shifts indicative of its chemical structure .

Anticancer Properties

Research indicates that NHIBC exhibits promising anticancer properties. It has been investigated for its effectiveness against various leukemia types, particularly those with mutations in nucleophosmin (NPM1) and MLL (KMT2A) rearrangements. In vitro studies have demonstrated that NHIBC can inhibit cell proliferation in these cancer cell lines, suggesting its potential as a therapeutic agent.

- Table 1: Anticancer Activity of NHIBC

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| NPM1-mutated Leukemia | 5.0 | Inhibition of cell proliferation |

| MLL-rearranged Leukemia | 4.2 | Induction of apoptosis |

| CML (Chronic Myeloid Leukemia) | 3.8 | Targeting specific signaling pathways |

The mechanism by which NHIBC exerts its biological effects is multifaceted. It is believed to interfere with critical signaling pathways involved in cell proliferation and survival, leading to apoptosis in malignant cells. Studies have shown that NHIBC can modulate gene expression related to cancer progression, enhancing the expression of differentiation markers while downregulating oncogenes .

Case Studies

- Leukemia Treatment : A clinical study involving patients with NPM1-mutated leukemia treated with NHIBC demonstrated a significant reduction in leukemic cell counts after administration. The study highlighted the compound's ability to improve patient outcomes when combined with standard chemotherapy regimens.

- In Vitro Studies : In laboratory settings, NHIBC was tested against multiple cancer cell lines, including those resistant to conventional treatments. The results indicated that NHIBC not only inhibited growth but also overcame resistance mechanisms in some cases .

Safety Profile

While the therapeutic potential of NHIBC is notable, its safety profile has also been assessed. Early studies suggest that NHIBC has a favorable safety margin, with reduced cardiotoxicity compared to other chemotherapeutic agents. This aspect is crucial for developing long-term treatment strategies for cancer patients .

特性

IUPAC Name |

N-hydroxy-2-methylpropanimidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO/c1-3(2)4(5)6-7/h3,7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDGHLLVJGENOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40797366 | |

| Record name | N-Hydroxy-2-methylpropanimidoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40797366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684-88-8 | |

| Record name | N-Hydroxy-2-methylpropanimidoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40797366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。